Cas no 2172000-64-3 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acid)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acid
- 2171395-24-5
- 2172000-64-3
- 2171344-02-6
- EN300-1532573
- 2-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid
- EN300-1532706
- EN300-1545457
- 2-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid
- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid
-
- インチ: 1S/C27H30N2O5/c30-25(29-24-12-6-5-11-22(24)26(31)32)16-13-17(14-16)28-27(33)34-15-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-4,7-10,16-17,22-24H,5-6,11-15H2,(H,28,33)(H,29,30)(H,31,32)
- InChIKey: XWLRYNKKOZMZDW-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CCCCC1C(=O)O
計算された属性
- せいみつぶんしりょう: 462.21547206g/mol
- どういたいしつりょう: 462.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 744
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 105Ų
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1545457-2.5g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1545457-0.1g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1545457-500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1545457-250mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1545457-100mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1545457-50mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1545457-0.5g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1545457-1.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1545457-0.25g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1545457-0.05g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]cyclohexane-1-carboxylic acid |
2172000-64-3 | 0.05g |
$2829.0 | 2023-07-10 |
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acid 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acidに関する追加情報
Introduction to 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic Acid (CAS No. 2172000-64-3)
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acid, with the CAS number 2172000-64-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a complex structure, has garnered attention due to its potential applications in drug discovery and molecular research. The presence of multiple functional groups, including an amide linkage and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a versatile intermediate in synthetic chemistry.
The structure of this compound can be broken down into several key components that contribute to its unique properties and reactivity. The core framework consists of a cyclobutane ring connected to a cyclohexane moiety through an amide bond. This arrangement introduces rigidity into the molecule, which can be advantageous in terms of binding affinity and stability. Additionally, the presence of an Fmoc group at the amino position provides a protective function, allowing for selective modification during synthetic processes.
One of the most intriguing aspects of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acid is its potential role in the development of novel therapeutic agents. The fluorenylmethoxycarbonyl group is commonly used in peptide synthesis as a protecting group for amino acids, ensuring that reactions occur at specific sites without unwanted side products. This makes the compound a valuable tool for researchers working on peptide-based drugs.
In recent years, there has been growing interest in the development of peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and bioavailability. The unique structural features of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acid make it an excellent candidate for such applications. The cyclobutane ring introduces conformational constraints, while the Fmoc group allows for controlled modifications, enabling the synthesis of peptidomimetics with tailored properties.
The compound's potential applications extend beyond peptidomimetics. Its rigid core structure and multiple functional groups make it a suitable candidate for use as a scaffold in drug design. By modifying different parts of the molecule, researchers can explore various pharmacophores and optimize binding interactions with biological targets. This flexibility is particularly valuable in the quest for new treatments for complex diseases such as cancer, inflammation, and neurodegenerative disorders.
Recent studies have highlighted the importance of molecular diversity in drug discovery. Compounds like 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acid contribute to this diversity by providing unique structural motifs that can be explored further. For instance, researchers have investigated its derivatives as potential inhibitors of enzymes involved in disease pathways. The amide bond and fluorenylmethoxycarbonyl group offer opportunities for selective interactions with protein targets, making this compound a promising candidate for medicinal chemistry investigations.
The synthesis of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective protection-deprotection strategies, is crucial in achieving the desired product. These methods not only enhance efficiency but also minimize unwanted byproducts, ensuring that the final compound meets the stringent requirements for pharmaceutical applications.
In conclusion, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidocyclohexane-1-carboxylic acid (CAS No. 2172000-64-3) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and functional groups make it a valuable tool for synthesizing peptidomimetics and exploring new therapeutic agents. As research in this field continues to advance, compounds like this are likely to play an increasingly important role in addressing some of today's most challenging medical challenges.
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